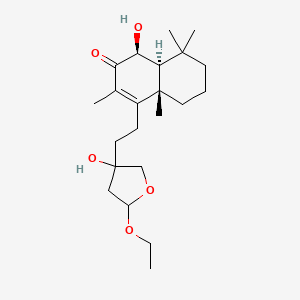
15,16-Epoxy-15-ethoxy-6beta,13-dihydroxylabd-8-en-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15,16-Epoxy-15-ethoxy-6beta,13-dihydroxylabd-8-en-7-one is a natural product derived from the aerial parts of Leonurus japonicus . This compound belongs to the diterpenoids class and has a molecular formula of C22H36O5 with a molecular weight of 380.52 . It is primarily used in life sciences research .
準備方法
The synthesis of 15,16-Epoxy-15-ethoxy-6beta,13-dihydroxylabd-8-en-7-one involves several steps. The compound can be extracted from the aerial parts of Leonurus japonicus . The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
化学反応の分析
15,16-Epoxy-15-ethoxy-6beta,13-dihydroxylabd-8-en-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
15,16-Epoxy-15-ethoxy-6beta,13-dihydroxylabd-8-en-7-one has several scientific research applications:
Chemistry: It is used as a reference standard and natural product in various chemical studies.
Biology: The compound is used in biological research to study its effects on different biological pathways.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the development of new drugs and other industrial applications.
作用機序
The mechanism of action of 15,16-Epoxy-15-ethoxy-6beta,13-dihydroxylabd-8-en-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
15,16-Epoxy-15-ethoxy-6beta,13-dihydroxylabd-8-en-7-one is unique due to its specific structure and properties. Similar compounds include other diterpenoids such as:
Forskolin: A labdane diterpenoid derived from the Indian Coleus plant.
Steviol: A diterpenoid glycoside found in the leaves of the Stevia plant.
Ginkgolide: A diterpenoid lactone found in the Ginkgo biloba tree.
These compounds share some structural similarities but differ in their specific functional groups and biological activities .
生物活性
15,16-Epoxy-15-ethoxy-6beta,13-dihydroxylabd-8-en-7-one (CAS Number: 1374328-47-8) is a natural product derived from the aerial parts of Leonurus japonicus, a plant known for its medicinal properties. This compound belongs to the class of diterpenoids and has garnered interest in various biological studies due to its potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H36O5 |
| Molecular Weight | 380.52 g/mol |
| CAS Number | 1374328-47-8 |
| Solubility | Soluble in chloroform, DMSO, ethyl acetate, etc. |
| Appearance | Oil |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. Antioxidants are crucial for preventing cellular damage caused by free radicals.
- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro and in vivo. This makes it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : The compound has been tested against various bacterial strains and has demonstrated antimicrobial activity, suggesting its potential use in developing new antibiotics or preservatives.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Further research is needed to elucidate its mechanisms of action and potential as an anticancer agent.
Case Study 1: Antioxidant Activity
A study published in the Journal of Natural Products evaluated the antioxidant capacity of several diterpenoids, including this compound. The results indicated that this compound effectively scavenged free radicals and inhibited lipid peroxidation, demonstrating its potential as a natural antioxidant.
Case Study 2: Anti-inflammatory Mechanism
In another study published in Phytotherapy Research, researchers investigated the anti-inflammatory effects of various extracts from Leonurus japonicus. The results indicated that the diterpenoid compounds significantly reduced pro-inflammatory cytokines in cultured macrophages, suggesting that this compound contributes to these effects.
Case Study 3: Antimicrobial Activity
A recent investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The study revealed that it inhibited bacterial growth effectively at certain concentrations, indicating its potential application in treating bacterial infections.
特性
IUPAC Name |
(1S,4aS,8aS)-4-[2-(5-ethoxy-3-hydroxyoxolan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-6-26-16-12-22(25,13-27-16)11-8-15-14(2)17(23)18(24)19-20(3,4)9-7-10-21(15,19)5/h16,18-19,24-25H,6-13H2,1-5H3/t16?,18-,19+,21-,22?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEGQRIXYLIQFR-GHEHZWTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(CO1)(CCC2=C(C(=O)C(C3C2(CCCC3(C)C)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1CC(CO1)(CCC2=C(C(=O)[C@H]([C@@H]3[C@@]2(CCCC3(C)C)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













